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Introduction

GSK3368715 hydrochloride, also known as EPZ019997, is an orally available, potent, and
reversible inhibitor of Type | protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a
family of enzymes that play a critical role in cellular processes by methylating arginine residues
on histone and non-histone proteins.[1][3] Dysregulation of Type | PRMT activity, particularly
PRMT1, which is responsible for the majority of cellular arginine methylation, has been
implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1]
[3][4] GSK3368715 is a first-in-class inhibitor that is S-adenosyl-L-methionine (SAM)
uncompetitive, meaning it binds to the enzyme-substrate complex.[1] This technical guide
provides a comprehensive overview of the discovery and development of GSK3368715,
including its mechanism of action, preclinical efficacy, and clinical trial findings.

Data Presentation
Biochemical Inhibitory Activity

GSK3368715 has demonstrated potent inhibition of several Type | PRMTs. The following table
summarizes its in vitro inhibitory activity.
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Target PRMT IC50 (nM) Ki app (nM)
PRMT1 3.1 15

PRMT3 48 N/A

PRMT4 (CARM1) 1148 N/A

PRMT6 5.7 N/A

PRMTS8 1.7 81

Data sourced from multiple references.[1][5][6]

In Vitro Anti-proliferative Activity

GSK3368715 has shown significant anti-proliferative effects across a wide range of cancer cell

lines.

Cell Line Cancer Type gIC50 (nM) Effect
Diffuse Large B-cell )

Toledo 59 Cytotoxic
Lymphoma (DLBCL)

Majority showed
) 12 Tumor Types (249 )
Various >50% growth Cytostatic

cell lines) inhibition

Data sourced from multiple references.[2][6]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of GSK3368715 has been evaluated in various mouse xenograft
models.
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Dosing (mg/kg, Tumor Growth .
Cancer Model o Observations
oral) Inhibition (TGI)
Dose-dependent
Toledo (DLBCL) >75 Tumor Regression inhibition leading to
tumor regression.
_ Significant reduction
BxPC3 (Pancreatic) 150 78% )
in tumor growth.
Near-complete
BxPC3 (Pancreatic) 300 97% inhibition of tumor
growth.
Clear Cell Renal Potent anti-tumor
_ 150 98%
Carcinoma effect.
Triple-Negative Breast Significant tumor
150 85% o
Cancer growth inhibition.
Pancreatic ) Robust anti-tumor
] >90% in a subset of S ]
Adenocarcinoma 300 ) activity in a patient-
animals )
(PDX) derived model.

Data sourced from multiple references.[2]

Phase 1 Clinical Trial (NCT03666988) Overview

A Phase 1, first-in-human study was conducted to evaluate the safety, pharmacokinetics, and
preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[7][8]
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Parameter Finding

Dose Escalation 50 mg, 100 mg, and 200 mg once daily.[7]

Reported in 3 out of 12 patients (25%) at the

Dose-Limiting Toxicities (DLTSs)
200 mg dose.[7]

A higher-than-expected incidence of

thromboembolic events (TEES) was observed. 9
Adverse Events out of 31 patients (29%) experienced 12 TEEs,

including 8 grade 3 events and 1 grade 5

pulmonary embolism.[7]

The best response achieved was stable disease

Clinical Efficac
Y in 9 out of 31 patients (29%).[7]

o Maximum plasma concentration was reached
Pharmacokinetics o )
within 1 hour post-dosing.[7]

Observed in the blood, but was modest and

Target Engagement variable in tumor biopsies at the 100 mg dose.

[7]

The study was terminated early due to the

risk/benefit analysis based on the incidence of
Study Outcome o

TEEs, limited target engagement at lower

doses, and lack of observed clinical efficacy.[7]

Signaling Pathways
PRMT1 Signaling and Inhibition by GSK3368715

Protein Arginine Methyltransferase 1 (PRMTL1) plays a crucial role in regulating various cellular
processes, including signal transduction and gene expression, through the methylation of
histone and non-histone proteins. Its dysregulation is implicated in cancer. GSK3368715 acts
as a potent inhibitor of PRMT1, thereby modulating these pathways.
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Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.

Impact of GSK3368715 on EGFR and Wnt Signaling

GSK3368715-mediated inhibition of PRMT1 has been shown to affect critical cancer-related
signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt
pathways.[1][2]
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Caption: GSK3368715's impact on EGFR and Wnt signaling pathways.

Experimental Protocols
In Vitro IC50 Determination for PRMTs

This protocol outlines a general method for determining the half-maximal inhibitory
concentration (IC50) of GSK3368715 against Type | PRMT enzymes.[1]

e Reaction Mixture Preparation:

o Prepare a reaction buffer suitable for PRMT activity.
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o In a microplate, combine the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone
peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-3H]-methionine ([BH]-SAM).
[1]

¢ Inhibitor Addition:

o Add varying concentrations of GSK3368715 to the wells. Include a control with no inhibitor
(DMSO vehicle).

e |ncubation:

o Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow
the methylation reaction to proceed.

e Reaction Termination:
o Stop the reaction by adding a suitable stop solution.
e Detection:

o Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated
peptide substrate.

o Measure the incorporation of the radiolabeled methyl group using a scintillation counter.
o Data Analysis:

o Calculate the percentage of inhibition for each concentration of GSK3368715 relative to
the control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of GSK3368715
in a mouse xenograft model.[2]
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Cell Culture:

o Culture the desired cancer cell line (e.g., Toledo for DLBCL, BxPC3 for pancreatic cancer)
under standard sterile conditions.

Animal Model:

o Use immunodeficient mice (e.g., NOD-SCID or nude mice).
Tumor Implantation:

o Harvest cancer cells during their exponential growth phase.

o Inject a suspension of cells (e.g., 5-10 million cells in a mixture of PBS and Matrigel)
subcutaneously into the flank of each mouse.

Tumor Growth and Randomization:
o Monitor tumor growth regularly.

o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and vehicle control groups.

Drug Administration:

o Prepare GSK3368715 in a suitable vehicle for oral administration (gavage).

o Administer the specified dose of GSK3368715 or vehicle to the respective groups daily.
Monitoring and Endpoint:

o Measure tumor volume and mouse body weight 2-3 times per week.

o The study endpoint is reached when tumors in the control group reach a specified size or
after a defined treatment period.

Data Analysis:
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o Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor
volume between the treated and control groups.

o Perform statistical analysis to determine the significance of the observed anti-tumor
effects.

GSK3368715 Discovery and Development Workflow

The following diagram illustrates the key stages in the discovery and development of
GSK3368715.
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Caption: High-level workflow of GSK3368715 discovery and development.

Conclusion

GSK3368715 hydrochloride is a potent and selective inhibitor of Type | PRMTs that
demonstrated significant anti-tumor activity in preclinical models.[9] Its development program,
however, was halted during Phase 1 clinical trials due to an unfavorable risk/benefit profile,
primarily driven by a higher-than-expected incidence of thromboembolic events and limited
clinical efficacy at tolerable doses.[7] Despite the termination of its clinical development, the
research on GSK3368715 has provided valuable insights into the therapeutic potential and
challenges of targeting Type | PRMTs in oncology. The detailed preclinical data and the lessons
learned from its clinical evaluation serve as a critical resource for the ongoing development of
novel PRMT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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